molecular formula C₂₃H₂₇N₃O₄S B1142600 7-Hydroxy Quetiapine Acetate CAS No. 329217-62-1

7-Hydroxy Quetiapine Acetate

Cat. No.: B1142600
CAS No.: 329217-62-1
M. Wt: 441.54
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Description

7-Hydroxy Quetiapine Acetate is a key analytical standard for researchers investigating the pharmacokinetics and metabolic fate of the atypical antipsychotic quetiapine. This compound is the acetate salt of 7-hydroxyquetiapine, one of the two primary active metabolites of quetiapine, which is formed in the liver primarily via the cytochrome P450 CYP3A4 and CYP2D6 enzymes . As a certified reference material, it is indispensable for method development and validation in forensic and clinical toxicology, enabling the precise quantification of quetiapine and its metabolites in biological matrices such as plasma and hair roots to support therapeutic drug monitoring, toxicological analysis, and compliance testing . The research value of this metabolite extends beyond its role as a simple biomarker. Preclinical studies suggest that 7-hydroxyquetiapine, alongside the parent drug and other metabolites like norquetiapine, contributes to the overall clinical profile of quetiapine treatment . Its presence and concentration are critical parameters in pharmacokinetic studies that aim to understand the significant interindividual variation observed in patient response to quetiapine, including differences in peak plasma concentration (Cmax) and time to reach it (tmax) . Furthermore, the detection of 7-hydroxyquetiapine in alternative matrices like hair roots offers a unique opportunity for researchers to study long-term drug exposure and single-dose administration, substantially extending the detection window from days to months compared to blood and providing a complementary matrix for comprehensive analysis . By utilizing this well-characterized reference standard, scientists can advance our understanding of quetiapine's metabolism, distribution, and elimination, thereby contributing to more effective and personalized treatment strategies for mental health disorders. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

329217-62-1

Molecular Formula

C₂₃H₂₇N₃O₄S

Molecular Weight

441.54

Synonyms

11-[4-[2-[2-(Acetyloxy)ethoxy]ethyl]-1-piperazinyl]-dibenzo[b,f][1,4]thiazepin-7-ol

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry of 7 Hydroxy Quetiapine Acetate

Advanced Synthetic Routes and Reaction Optimizations for 7-Hydroxy Quetiapine (B1663577) Acetate (B1210297)

The synthesis of 7-hydroxy quetiapine acetate, while not extensively detailed in publicly available literature, can be inferred from the established synthetic pathways for quetiapine and its primary metabolites. The core of these syntheses often involves the construction of the dibenzo[b,f]thiazepine nucleus, followed by the introduction of the piperazine (B1678402) side chain and subsequent functional group manipulations.

Development of Efficient and Scalable Synthetic Pathways

The synthesis of quetiapine itself has been approached through various routes, which can be adapted for the production of its hydroxylated derivatives. A common strategy begins with the synthesis of the key intermediate, dibenzo[b,f]thiazepin-11(10H)-one. This can be achieved through the reaction of 2-(phenylthio)aniline (B115240) with a suitable cyclizing agent. An alternative pathway involves the reaction of o-chloronitrobenzene with thiophenol, followed by reduction and cyclization.

Once the dibenzo[b,f]thiazepin-11(10H)-one is obtained, it is typically chlorinated to form 11-chlorodibenzo[b,f]thiazepine. This intermediate is then reacted with 1-(2-(2-hydroxyethoxy)ethyl)piperazine to yield quetiapine. For the synthesis of 7-hydroxy quetiapine, a hydroxylation step would be necessary. This could potentially be achieved through aromatic hydroxylation of a suitably protected precursor. The final step to obtain this compound would involve the acetylation of the hydroxyl group on the dibenzothiazepine ring.

Stereoselective Synthesis Approaches for Chiral Forms

The introduction of a hydroxyl group at the 7-position of the dibenzothiazepine ring of quetiapine creates a chiral center, leading to the existence of (R)- and (S)-enantiomers of 7-hydroxy quetiapine. As these enantiomers may exhibit different pharmacological and metabolic profiles, their stereoselective synthesis is of significant interest.

While specific methods for the stereoselective synthesis of this compound are not widely reported, general principles of asymmetric synthesis can be applied. This could involve the use of a chiral catalyst or a chiral auxiliary to control the stereochemistry of the hydroxylation step. Alternatively, a racemic mixture of 7-hydroxy quetiapine could be synthesized and then resolved into its individual enantiomers using techniques such as chiral chromatography or diastereomeric salt formation. The development of stereoselective methods is crucial for investigating the specific biological activities of each enantiomer.

Catalytic Strategies in the Synthesis of this compound

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. In the context of synthesizing this compound, catalytic strategies could be employed at various stages. For instance, metal-catalyzed cross-coupling reactions could be utilized for the formation of the dibenzothiazepine core.

Ruthenium and cobalt catalysts have been explored in the synthesis of related heterocyclic compounds, suggesting their potential applicability. For the key hydroxylation step, enzymatic catalysis or transition-metal-catalyzed C-H activation and hydroxylation could offer a direct and selective method to introduce the hydroxyl group at the desired position, thus avoiding the need for protecting groups and multiple steps.

Isotopic Labeling Strategies for this compound in Research

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic studies, as well as in mechanistic investigations. The synthesis of deuterated and carbon-13 labeled analogs of this compound allows for its differentiation from endogenous compounds and its precise quantification in biological matrices.

Synthesis of Deuterated and Carbon-13 Labeled Analogs

The synthesis of isotopically labeled this compound would involve the incorporation of stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into the molecular structure. For instance, 7-Hydroxy Quetiapine-d8, a deuterated version of 7-hydroxy quetiapine, is a known compound. The synthesis of such a molecule would likely involve the use of a deuterated starting material, such as a deuterated piperazine derivative, in the condensation step.

The synthesis of a carbon-13 labeled analog would follow a similar principle, where a ¹³C-containing building block is introduced at a specific position in the synthetic sequence. The choice of the labeling position depends on the intended application, for example, to trace the metabolic fate of a particular part of the molecule.

Applications of Labeled Compounds in Metabolic Tracing and Mechanistic Elucidation

Isotopically labeled this compound serves as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of the unlabeled drug's concentration in plasma or other biological samples.

Characterization of Synthetic Byproducts and Impurities in this compound Synthesis

The synthesis of this compound, a complex derivative of quetiapine, involves a multi-step process where the formation of byproducts and impurities is a significant consideration for ensuring the quality and purity of the final active pharmaceutical ingredient (API). The impurity profile can be broadly categorized based on the synthetic stages: impurities arising from the formation of the core dibenzothiazepine-piperazine structure, byproducts from the introduction of the hydroxyl group onto the aromatic ring, and impurities generated during the final acetylation step.

The characterization and control of these impurities are critical and employ a range of modern analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for detection and quantification. nih.govnih.gov For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are indispensable for providing molecular weight and fragmentation data. ptfarm.plnih.govnih.gov Definitive structural confirmation is achieved through spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, often by comparison with synthesized reference standards. nih.govresearchgate.net

Process-Related Impurities from the Dibenzothiazepine-Piperazine Backbone Synthesis

The synthesis of the fundamental quetiapine molecule precedes the specific modifications to create this compound. Impurities from this initial stage are often carried over and represent a major class of potential contaminants. These include unreacted starting materials, intermediates, and byproducts from unintended side reactions. ptfarm.plresearchgate.net

Key impurities identified in the synthesis of the quetiapine backbone include:

11-Piperazinyl-dibenzo[b,f] nih.govresearchgate.netthiazepine: This compound is a key intermediate in the synthesis and its incomplete conversion results in its presence in the final product. nih.gov

Desethanol Quetiapine: This impurity arises from the alkylation of the piperazinyl thiazepine intermediate with 2-chloroethanol, an impurity that may be present in the 2-(2-chloroethoxy)ethanol (B196239) raw material. ingentaconnect.com

Bis(dibenzo)piperazine: This dimer is formed through a side reaction where two dibenzothiazepine molecules become linked by a single piperazine ring. nih.gov

Starting Materials and Reagents: Residual amounts of initial precursors, such as 2-(phenylthio)aniline and related compounds, can persist if not fully removed during purification. researchgate.net

Table 1: Common Process-Related Impurities from Core Synthesis

Impurity NamePotential OriginCommon Characterization TechniquesCitations
11-Piperazinyl-dibenzo[b,f] nih.govresearchgate.netthiazepineUnreacted synthetic intermediateHPLC, LC-MS, NMR, IR nih.govresearchgate.net
Desethanol Quetiapine (Impurity I)Side reaction with impure raw material (2-chloroethanol)HPLC, ESI-MS, 1H NMR, 13C NMR nih.govingentaconnect.com
N-Formyl Piperazinyl Thiazepine (Impurity II)Byproduct of side reactionsHPLC, ESI-MS nih.gov
Bis(dibenzo)piperazine (Impurity VI)Dimerization side reactionHPLC, ESI-MS, NMR nih.gov
2-(Phenylthio)anilineUnreacted starting materialLC-MS, NMR, IR researchgate.net

Potential Byproducts from Aromatic Hydroxylation

Introducing a hydroxyl group at the C7 position of the dibenzothiazepine ring is a key step toward the target molecule. This transformation, likely achieved through electrophilic aromatic substitution, can generate several process-related impurities. The primary analytical challenge is separating the desired product from structurally similar isomers.

Regioisomeric Hydroxy-Quetiapine: Hydroxylation can potentially occur at other positions on the dibenzothiazepine ring system, leading to a mixture of isomers that may be difficult to separate from the intended 7-hydroxy intermediate.

Poly-hydroxylated Species: Under certain reaction conditions, a second hydroxyl group could be added to the aromatic rings, resulting in dihydroxy-quetiapine byproducts.

Oxidative Degradation Products: The conditions required for hydroxylation can sometimes lead to oxidation at other sites, such as the sulfur atom (forming a sulfoxide) or the piperazine nitrogen (forming an N-oxide). nih.govsci-hub.se

Table 2: Potential Impurities from the Hydroxylation Step

Impurity NamePotential OriginCommon Characterization TechniquesCitations
Positional Isomers of Hydroxy QuetiapineNon-selective aromatic hydroxylationHPLC, LC-MS/MS, 2D NMR
Dihydroxy-QuetiapineOver-reaction/poly-hydroxylationLC-MS, Mass Spectrometry
Quetiapine Sulfoxide (B87167)Oxidation of the thiazepine sulfur atomHPLC, LC-MS/MS sci-hub.seresearchgate.net
Quetiapine N-OxideOxidation of the piperazine nitrogen atomHPLC, LC-MS/MS nih.govresearchgate.net

Byproducts and Impurities from the Final Acetylation Step

The terminal step in the synthesis is the acetylation of the phenolic hydroxyl group of 7-Hydroxy Quetiapine to form the acetate ester. This reaction, typically using reagents like acetic anhydride (B1165640) or acetyl chloride, introduces a final set of potential impurities. asianpubs.org

Unreacted 7-Hydroxy Quetiapine: Incomplete acetylation is a common issue, leading to the presence of the starting material in the final product. This is a critical impurity to monitor as its properties differ significantly from the acetylated product.

Di-acetylated Byproduct: The 7-Hydroxy Quetiapine molecule contains a second hydroxyl group at the end of the ethoxy-ethanol side chain. While the phenolic hydroxyl is more reactive, forcing conditions or excess acetylating agent could lead to the formation of a di-acetylated impurity where both hydroxyl groups are esterified.

N-Acetyl Piperazine Derivative: Although the piperazine nitrogen atoms are tertiary, certain catalysts and conditions can promote side reactions. Acetylation of a piperazine nitrogen is known to lower its basicity. rsc.org

Degradation Products: The conditions of acetylation, which may involve basic or acidic catalysts, can cause degradation of the labile dibenzothiazepine core, leading to some of the same degradation products seen in forced degradation studies, such as sulfoxides or products of hydrolytic cleavage. nih.govsci-hub.se

Table 3: Potential Impurities from the Acetylation Step

Impurity NamePotential OriginCommon Characterization TechniquesCitations
7-Hydroxy QuetiapineUnreacted starting material from incomplete acetylationHPLC, LC-MS
7-Acetoxy-Quetiapine-Ethoxyethanol Acetate (Di-acetylated)Over-acetylation of both hydroxyl groupsHPLC, Mass Spectrometry, NMR
7-Hydroxy Quetiapine N-OxideOxidation of the piperazine nitrogen during reactionLC-MS/MS nih.govresearchgate.net
Residual Acetylating Agents and CatalystsRemnants from the reaction workup (e.g., pyridine, DMAP)GC, HPLC asianpubs.org

Advanced Analytical Methodologies for 7 Hydroxy Quetiapine Acetate Research

High-Resolution Chromatographic Separations for 7-Hydroxy Quetiapine (B1663577) Acetate (B1210297)

High-resolution chromatography is fundamental in the analysis of "7-Hydroxy Quetiapine Acetate," enabling its separation from the parent drug, other metabolites, and endogenous components in biological samples. The choice of chromatographic technique is dependent on the specific analytical challenge, such as the required resolution, speed of analysis, and the nature of the sample matrix.

Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies

Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful technique for the analysis of "this compound" due to its high resolution, speed, and sensitivity. Several UHPLC methods have been developed for the simultaneous determination of quetiapine and its metabolites, including 7-hydroxy quetiapine, in biological fluids such as plasma and saliva. scispace.comturkjps.org These methods typically employ reversed-phase chromatography with C18 columns. turkjps.org

A common approach involves using a gradient elution with a mobile phase consisting of an acetate buffer and acetonitrile. turkjps.org The use of sub-2 µm particles in UHPLC columns allows for faster analysis times and improved separation efficiency compared to traditional HPLC. amegroups.cn Detection is often achieved using a Diode-Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer. turkjps.orgnih.gov

Interactive Table 1: Exemplary UHPLC Method Parameters for the Analysis of 7-Hydroxy Quetiapine

Parameter Value Reference
Column Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm) turkjps.org
Mobile Phase Acetate buffer (10 mM, pH 5) and Acetonitrile turkjps.org
Elution Gradient turkjps.org
Flow Rate 1 mL/min turkjps.org
Detection DAD at 225 nm turkjps.org
Linear Range 0.086-171 µg/mL turkjps.org

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas Chromatography (GC) is another viable technique for the analysis of "this compound," particularly when coupled with mass spectrometry (GC-MS). Due to the low volatility of "this compound," a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. nih.govsciex.com A common derivatizing agent used for this purpose is bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which creates a trimethylsilyl (B98337) (TMS) derivative of the hydroxyl group. nih.gov

One validated GC-MS method for the determination of 7-hydroxy-quetiapine in vitreous humor involves solid-phase extraction followed by derivatization. nih.gov The analysis is performed on a DB-5MS fused silica (B1680970) column with a specific temperature program to ensure the separation of the derivatized analyte from other compounds. nih.gov

Interactive Table 2: GC-MS Method Parameters for the Analysis of Derivatized 7-Hydroxy Quetiapine

Parameter Value Reference
Derivatization Agent BSTFA with 1% TMCS nih.gov
Derivatization Conditions 70 °C for 30 min nih.gov
Column Agilent DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) nih.gov
Carrier Gas Helium nih.gov
Injection Mode Splitless nih.gov
Initial Temperature 100 °C (held for 1 min) nih.gov
Temperature Ramp 30 °C/min to 300 °C (held for 13 min) nih.gov
Limit of Detection 3.0 ng/mL nih.gov
Limit of Quantification 10.0 ng/mL nih.gov

Chiral Separation Techniques for Enantiomeric Analysis

The "this compound" molecule possesses a chiral center, meaning it can exist as two enantiomers. As enantiomers can exhibit different pharmacological and toxicological properties, their separation and individual analysis are of significant interest. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for enantiomeric separation. researchgate.net

While a specific method for the chiral separation of "this compound" is not extensively documented in readily available literature, methods for the enantiomeric resolution of the parent compound, quetiapine, and other structurally related basic drugs have been successfully developed. nih.gov These methods often utilize polysaccharide-based or cyclodextrin-based CSPs. researchgate.netnih.gov For instance, highly sulfated cyclodextrins (HSCDs) have been shown to be effective for the rapid enantiomeric separation of a wide range of basic drugs and their metabolites. nih.gov This suggests that a similar approach could be successfully applied to resolve the enantiomers of "this compound." Further research in this area would be beneficial to fully characterize the stereochemical aspects of this compound.

Sophisticated Mass Spectrometric Techniques in this compound Research

Mass spectrometry (MS) is an indispensable tool in the study of "this compound," providing sensitive detection, structural information, and accurate mass measurements. When coupled with chromatographic separation techniques, MS offers unparalleled analytical capabilities.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation of "this compound" and for understanding its fragmentation pathways. In an MS/MS experiment, a precursor ion corresponding to the protonated molecule of the analyte is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification.

For "7-Hydroxy Quetiapine," which has a protonated molecule [M+H]⁺ at an m/z of approximately 400.1, several characteristic product ions are observed in the MS/MS spectrum. These fragments arise from the cleavage of specific bonds within the molecule. The analysis of these fragments helps in confirming the identity of the metabolite. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of quetiapine and its metabolites, including 7-hydroxyquetiapine, in human plasma. doi.org

Interactive Table 3: Characteristic MS/MS Transitions for 7-Hydroxy Quetiapine

Precursor Ion (m/z) Product Ion (m/z) Reference
400 269 nih.gov
400 221 nih.gov

High-Resolution Accurate Mass (HRAM) Spectrometry for Confirmatory Analysis

High-Resolution Accurate Mass (HRAM) spectrometry provides highly accurate mass measurements, which are crucial for the confident identification and confirmation of "this compound." HRAM instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, can measure the mass of an ion with a high degree of accuracy, typically with an error of less than 5 parts per million (ppm).

This high mass accuracy allows for the determination of the elemental composition of the analyte, which significantly reduces the number of possible chemical formulas for an unknown compound. In the context of "this compound," HRAM is instrumental in distinguishing it from other isobaric compounds, which have the same nominal mass but different elemental compositions. For instance, HRAM has been used to differentiate quetiapine metabolites from other co-eluting compounds in complex biological matrices. Molecular networking approaches using LC-HRMS/MS data have also been employed to visualize and explore the metabolism of quetiapine, aiding in the identification of metabolites like 7-hydroxyquetiapine.

Ion Mobility Spectrometry (IMS-MS) for Isomeric Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This technique can differentiate between isomeric and isobaric compounds that may be indistinguishable by mass spectrometry alone. In the context of this compound, IMS-MS could theoretically be employed to distinguish it from other positional isomers of hydroxylated quetiapine acetate. The separation in the ion mobility cell is based on the differential drift times of the ions through a buffer gas under the influence of a weak electric field, which is proportional to their collision cross-section (CCS).

A comprehensive search of scientific literature did not yield any studies that have specifically applied IMS-MS for the isomeric differentiation of this compound. Consequently, no experimental data, such as collision cross-section values or drift times, are available for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

One-Dimensional and Two-Dimensional NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the number and types of protons and carbons in a molecule. Two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms.

¹H NMR would reveal the chemical shifts, integration, and coupling patterns of the protons in this compound, providing insights into the structure of the dibenzothiazepine core, the piperazine (B1678402) ring, the ethoxyethanol side chain, and the acetate counter-ion.

¹³C NMR would provide information on the chemical shifts of each carbon atom, confirming the carbon skeleton of the molecule.

COSY experiments would establish proton-proton (¹H-¹H) coupling networks, helping to assign protons on adjacent carbons.

HSQC experiments would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

Despite the potential of these techniques, a detailed review of the scientific literature found no published studies presenting 1D or 2D NMR data specifically for this compound. As a result, no data tables with chemical shifts or coupling constants can be presented.

Solid-State NMR Applications

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure, dynamics, and polymorphism of solid materials. For a crystalline or amorphous solid form of this compound, ssNMR could provide valuable information on:

Polymorphic Forms: Distinguishing between different crystalline forms (polymorphs) that can have different physicochemical properties.

Molecular Conformation: Determining the conformation of the molecule in the solid state.

Intermolecular Interactions: Probing intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

There are no available studies in the scientific literature that report the application of solid-state NMR for the analysis of this compound.

Advanced Spectroscopic and Other Analytical Techniques

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

IR Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule, with characteristic peaks for functional groups such as hydroxyl (-OH), carbonyl (C=O) of the acetate, amine (C-N), and aromatic rings.

Raman Spectroscopy involves the inelastic scattering of monochromatic light from a laser source. It provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations.

A search of the scientific literature did not uncover any published IR or Raman spectra specifically for this compound. Therefore, no data table of vibrational frequencies can be provided.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine:

Absolute Stereochemistry: The precise spatial arrangement of atoms in the molecule, including the determination of chirality if applicable.

Solid-State Structure: Detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Polymorphism: Unambiguous identification of different polymorphic forms.

There are no published X-ray crystallographic studies for this compound in the scientific literature. As such, no crystallographic data, such as unit cell parameters or atomic coordinates, are available.

Validation of Analytical Methods for Specific Research Applications (e.g., in vitro matrix analysis)

The validation of analytical methods is a critical process in scientific research to ensure the reliability, reproducibility, and accuracy of experimental data. For a compound such as this compound, which is a significant metabolite of Quetiapine, robust analytical methods are essential for its quantification in various biological matrices during in vitro studies. The validation process establishes that the chosen analytical procedure is suitable for its intended purpose. This involves a comprehensive evaluation of several performance characteristics to demonstrate that the method is specific, sensitive, accurate, and precise for the analyte in the matrix of interest.

The most commonly employed analytical techniques for the quantification of 7-Hydroxy Quetiapine and its parent compound in in vitro matrices, such as plasma, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). turkjps.orgresearchgate.netnih.gov These methods are favored for their sensitivity and specificity. The validation of these methods typically follows established guidelines and assesses a range of parameters. turkjps.org

A crucial aspect of method validation is ensuring the specificity of the method, which is its ability to differentiate and quantify the analyte in the presence of other components in the sample. turkjps.org This is particularly important when analyzing metabolites alongside the parent drug and other related substances. For instance, in an HPLC method developed for rat plasma, specificity was confirmed by comparing the chromatograms of blank plasma with those of plasma spiked with the analytes, ensuring no interference from endogenous components. turkjps.org

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of calibration standards over a specified range. For 7-Hydroxy Quetiapine, linearity has been demonstrated in various studies. One HPLC method showed linearity in rat plasma over a concentration range of 0.086-171 µg/mL. turkjps.orgresearchgate.netturkjps.org Another highly sensitive LC-MS/MS method for human plasma established a linear response from less than 0.70 ng/mL to at least 500 ng/mL. researchgate.netnih.gov

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are typically assessed by analyzing quality control (QC) samples at different concentration levels. In a validated LC-MS/MS method, the accuracy for 7-Hydroxy Quetiapine (referred to as M2) was found to be less than 6.4%, with a precision of 6.2%. researchgate.netnih.gov

The lower limit of quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For an HPLC method in rat plasma, the LLOQ for 7-Hydroxy Quetiapine was determined to be 0.086 µg/mL. turkjps.org A more sensitive UPLC-MS-MS method developed for rat plasma and cerebrospinal fluid reported a limit of detection (LOD) of 0.01 ng/mL for 7-Hydroxyquetiapine in plasma. researchgate.net

The matrix effect, which is the influence of co-eluting, undetected matrix components on the ionization of the analyte, is a critical parameter to evaluate in LC-MS/MS methods. Studies have shown that with appropriate sample preparation techniques, such as protein precipitation or liquid-liquid extraction, the matrix effect can be minimized to acceptable levels. turkjps.orgresearchgate.net In one HPLC study, the peak area ratios for post-spiked standards versus reference standards at QC concentrations were within the acceptable limits of 85–115%, indicating no significant matrix effect. turkjps.org

The stability of the analyte in the biological matrix under different storage and processing conditions is also a key validation parameter to ensure that the measured concentration reflects the actual concentration in the sample at the time of collection. turkjps.org

The following tables summarize the validation parameters for analytical methods used in the quantification of 7-Hydroxy Quetiapine in in vitro matrices from various research findings.

Data Tables

Table 1: Linearity and LLOQ of Analytical Methods for 7-Hydroxy Quetiapine

Analytical TechniqueMatrixLinearity RangeLLOQCitation
HPLC-DADRat Plasma0.086-171 µg/mL0.086 µg/mL turkjps.orgresearchgate.netturkjps.org
LC-MS/MSHuman Plasma<0.70-500 ng/mL<0.70 ng/mL researchgate.netnih.gov
UPLC-MS-MSRat PlasmaNot Specified0.01 ng/mL (LOD) researchgate.net

Table 2: Accuracy and Precision of an LC-MS/MS Method for 7-Hydroxy Quetiapine in Human Plasma

AnalyteAccuracy (%)Precision (%)Citation
7-Hydroxy Quetiapine (M2)< 6.46.2 researchgate.netnih.gov

Metabolic Pathway Elucidation and Enzyme Kinetics Research of 7 Hydroxy Quetiapine

In Vitro Biotransformation Studies of 7-Hydroxy Quetiapine (B1663577)

In vitro experimental models are fundamental to elucidating the metabolic pathways of xenobiotics. For 7-hydroxy quetiapine and its related structures, these studies have primarily involved subcellular fractions and cell-based systems to simulate and analyze hepatic metabolism.

Microsomal and Cytosolic Incubation Studies

Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. Studies have utilized HLMs to investigate the metabolism of quetiapine and its primary metabolites. researchgate.net When N-desalkylquetiapine, the precursor to 7-hydroxy-N-desalkylquetiapine, is incubated with HLMs, a screening process using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify the resulting metabolites. researchgate.net In these HLM experiments, three main metabolites of N-desalkylquetiapine were identified: N-desalkylquetiapine sulfoxide (B87167), 7-hydroxy-N-desalkylquetiapine, and another unrecognized metabolite. researchgate.netnih.gov

Similarly, incubating quetiapine with HLMs results in the formation of four primary oxidative metabolites: quetiapine sulfoxide, 7-hydroxyquetiapine, and the N- and O-desalkylated products. nih.gov The use of pooled HLMs combined with advanced analytical techniques like ultra-high-performance liquid chromatography-time-of-flight mass spectrometry (UHPLC-timsToF-MS) allows for the rapid detection and annotation of these biotransformation products. uniklinik-freiburg.de

Hepatocyte and Other Cell-Based Metabolic Assays

While microsomal studies are excellent for investigating Phase I metabolism, they often lack the enzymes necessary for Phase II conjugation reactions. Therefore, cell-based assays using cryopreserved human hepatocytes (CHHs) or immortalized cell lines like HepaRG are employed to study a more complete metabolic profile. jst.go.jp These cells contain both Phase I and Phase II enzymes, providing a more comprehensive model of hepatic biotransformation. jst.go.jpsantaclaracounty.gov

Metabolic studies have also been conducted using heterologously expressed human CYP enzymes in human lymphoblastoid cell lines. nih.gov When quetiapine was incubated with cell lines expressing specific CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), metabolite formation was observed only in incubations with microsomes expressing CYP3A4 and CYP2D6. nih.gov The metabolite profile produced by expressed CYP3A4 was similar to that seen in human liver microsomes, with quetiapine sulfoxide being the major product. nih.gov Expressed CYP2D6, however, only formed detectable amounts of 7-hydroxyquetiapine. nih.gov

Identification and Characterization of Enzymes Involved in the Metabolism of 7-Hydroxy Quetiapine

Identifying the specific enzymes that catalyze the formation and subsequent clearance of 7-hydroxy quetiapine is critical. Research has focused on reaction phenotyping to pinpoint the contributions of various enzyme families.

Cytochrome P450 (CYP) Isoform Contributions and Reaction Phenotyping (e.g., CYP2D6, CYP3A4 involvement)

The formation and metabolism of hydroxylated quetiapine metabolites are predominantly mediated by the CYP superfamily of enzymes.

Formation of 7-Hydroxy-N-desalkylquetiapine: The pharmacologically active metabolite N-desalkylquetiapine undergoes further hydroxylation to form 7-hydroxy-N-desalkylquetiapine. Studies with recombinant enzymes have shown that this conversion is catalyzed exclusively by CYP2D6. researchgate.netnih.gov The intrinsic clearance of N-desalkylquetiapine was found to be 12-fold higher by recombinant CYP2D6 compared to CYP3A4. nih.gov

Metabolism of 7-Hydroxy Quetiapine: Once formed, 7-hydroxy-quetiapine is also subject to further metabolism. In vivo studies have shown that the half-life of 7-hydroxy-quetiapine is significantly increased when the activity of CYP3A4 is inhibited, indicating that CYP3A4 is the main enzyme responsible for the subsequent metabolism and clearance of 7-hydroxy-quetiapine. portico.orgpharmgkb.org

Inhibition studies in human liver microsomes provide quantitative data on these contributions. The use of quinidine, a selective CYP2D6 inhibitor, reduced the formation of 7-hydroxy-N-desalkylquetiapine by 81%. researchgate.netnih.gov Conversely, the CYP3A4 inhibitor ketoconazole (B1673606) had a minimal effect on this specific pathway but significantly inhibited the formation of other metabolites like N-desalkylquetiapine sulfoxide. researchgate.netnih.gov

Table 1: CYP Enzyme Involvement in the Metabolism of Quetiapine and N-Desalkylquetiapine
Metabolic ReactionPrimary Enzyme(s)Supporting EvidenceReference
Quetiapine → 7-Hydroxy QuetiapineCYP2D6 (minor pathway)Formed by expressed CYP2D6; not significantly inhibited by CYP3A4 inhibitors. nih.govpharmgkb.org
N-Desalkylquetiapine → 7-Hydroxy-N-desalkylquetiapineCYP2D6 (exclusive)Exclusively formed by recombinant CYP2D6; formation reduced by 81% with CYP2D6 inhibitor quinidine. researchgate.netnih.gov
7-Hydroxy Quetiapine → Further MetabolitesCYP3A4Half-life significantly increased by CYP3A4 inhibitors in vivo. portico.orgpharmgkb.org
Quetiapine → Quetiapine SulfoxideCYP3A4 (major pathway)Major metabolite formed by expressed CYP3A4 and in HLM; formation inhibited by ketoconazole. nih.govsantaclaracounty.gov
Quetiapine → N-DesalkylquetiapineCYP3A4Formation catalyzed by CYP3A4. researchgate.netnih.gov

Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) and Other Phase II Enzyme Investigations

Phase II metabolism involves the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate excretion. santaclaracounty.gov These reactions are catalyzed by enzymes such as Uridine 5'-diphospho-glucuronosyltransferases (UGTs). For quetiapine, hepatic metabolism involving Phase II conjugation is a known elimination route. pharmgkb.org While it is established that most antipsychotics undergo extensive biotransformation involving both Phase I and Phase II enzymes, specific studies detailing the direct glucuronidation of 7-hydroxy quetiapine are not extensively documented in the reviewed literature. santaclaracounty.gov However, given its hydroxyl group, 7-hydroxy quetiapine is a likely substrate for UGT enzymes, which would produce a more water-soluble glucuronide conjugate for excretion. Cell models like HepaRG and cryopreserved human hepatocytes, which possess robust UGT activity, are suitable for investigating this potential metabolic pathway. jst.go.jp

Aldehyde Oxidase (AO) and Carboxylesterase (CES) Enzyme Interactions (considering acetate (B1210297) hydrolysis)

Information regarding the metabolism of a "7-Hydroxy Quetiapine Acetate" ester is not available in the reviewed scientific literature. Carboxylesterases (CES) are the primary enzymes responsible for the hydrolysis of ester-containing drugs into their active acid or alcohol forms. If a this compound ester were administered, it would be expected to undergo hydrolysis by CES enzymes in the liver, plasma, or other tissues to release 7-hydroxy quetiapine. However, there are no specific studies documenting this biotransformation.

Similarly, while Aldehyde Oxidase (AO) is a cytosolic enzyme involved in the metabolism of various xenobiotics, including some antipsychotics like ziprasidone, there is no published evidence to suggest its involvement in the metabolism of 7-hydroxy quetiapine or its potential acetate ester. santaclaracounty.gov

Kinetic Profiling and Mechanistic Enzymology of 7-Hydroxy Quetiapine Formation and Further Metabolism

The formation of 7-hydroxy quetiapine is a crucial step in the metabolic journey of quetiapine, an atypical antipsychotic medication. This process, along with the subsequent metabolism of 7-hydroxy quetiapine itself, is governed by the principles of enzyme kinetics, which describe the rates of these biochemical reactions.

Determination of Km and Vmax Values for Metabolic Reactions

In the realm of enzyme kinetics, two key parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are instrumental in characterizing the interaction between an enzyme and its substrate. A study utilizing a substrate depletion approach in human liver microsomes determined a Km value of 18 µM for quetiapine metabolism. nih.govresearchgate.net This suggests that under therapeutic conditions, the metabolism of quetiapine follows linear kinetics. nih.gov

Further research has delved into the metabolism of N-desalkylquetiapine (norquetiapine), an active metabolite of quetiapine. The formation of 7-hydroxy-N-desalkylquetiapine from norquetiapine (B1247305) is exclusively catalyzed by CYP2D6. researchgate.netnih.govuni.lu In contrast, other metabolites of norquetiapine, such as N-desalkylquetiapine sulfoxide, are formed by both CYP3A4 and CYP2D6. researchgate.netnih.govuni.lu Enzyme kinetic studies with human liver microsomes for norquetiapine metabolism involved measuring metabolite formation with substrate concentrations ranging from 1 to 1000 µM. researchgate.net

Table 1: Enzyme Kinetic Parameters for Quetiapine Metabolism

ParameterValueEnzyme(s)Method
Quetiapine Km18 µMCYP3A4 (major), CYP2D6 (minor)Substrate depletion in human liver microsomes
7-hydroxy-N-desalkylquetiapine Formation-Exclusively CYP2D6Recombinant systems
N-desalkylquetiapine Sulfoxide Formation-CYP3A4 and CYP2D6Recombinant systems

Inhibition and Induction Studies of Metabolizing Enzymes

To further elucidate the roles of specific enzymes in quetiapine metabolism, inhibition and induction studies are critical. These studies involve using known inhibitors or inducers of specific cytochrome P450 enzymes to observe their effect on metabolite formation.

Inhibition Studies:

Induction Studies:

Conversely, the induction of CYP3A4 can significantly increase the clearance of quetiapine. Drugs like carbamazepine (B1668303) and phenytoin, which are known CYP3A4 inducers, can accelerate the metabolism of quetiapine, potentially necessitating dose adjustments. psychopharmacologyinstitute.compsychiatryonline.org A clinical study involving the co-administration of carbamazepine with quetiapine resulted in an 80% decrease in quetiapine plasma Cmax and a 7.5-fold increase in its clearance. nih.gov This highlights the sensitivity of quetiapine metabolism to the induction of CYP3A4. elsevier.es

Table 2: Effects of Inhibitors and Inducers on Quetiapine Metabolism

ModulatorEnzyme AffectedEffect on Quetiapine MetabolismKey Findings
Inhibitors
KetoconazoleCYP3A4InhibitionAlmost complete inhibition at low concentrations; 3.35-fold increase in quetiapine Cmax and 84% decrease in clearance. nih.govnih.gov
NefazodoneCYP3A4InhibitionAlmost complete inhibition at low concentrations. nih.gov
QuinidineCYP2D6Inhibition81% reduction in the formation of 7-hydroxy-N-desalkylquetiapine. researchgate.netnih.govuni.lu
Inducers
CarbamazepineCYP3A4Induction80% decrease in quetiapine Cmax and 7.5-fold increase in clearance. nih.gov
PhenytoinCYP3A4InductionIncreases quetiapine oral clearance. fda.govpsychiatryonline.org

Comparative In Vitro Metabolism Across Research Species

The metabolism of quetiapine, including the formation of 7-hydroxy quetiapine, can vary across different species. These differences are important to consider in preclinical research and for the extrapolation of animal data to humans.

In vitro studies have shown that the metabolic profile of quetiapine in human liver microsomes is similar to that produced by expressed human CYP3A4, with quetiapine sulfoxide being the major metabolite. nih.gov However, the formation of norquetiapine, the precursor to 7-hydroxy-N-desalkylquetiapine, is considerably lower in rats and mice compared to humans. nih.gov

A study comparing the metabolic rates of quetiapine and norquetiapine in rat liver microsomes found that quetiapine was readily metabolized, almost completely disappearing within 120 minutes. jst.go.jp In contrast, a significant portion of norquetiapine remained after the same period, indicating a longer half-life in this model. jst.go.jp

Preclinical in Vitro and Ex Vivo Pharmacological and Biochemical Investigations

Receptor Binding and Functional Assays of 7-Hydroxy Quetiapine (B1663577) (Focus on In Vitro Systems)

Affinity and Efficacy Studies at Neurotransmitter Receptors (e.g., Dopamine (B1211576), Serotonin (B10506), Adrenergic, Histaminergic)

The affinity of 7-hydroxy quetiapine for these receptors is generally comparable to or, in some cases, greater than that of the parent compound, quetiapine. It acts primarily as an antagonist at these receptor sites. smolecule.com For instance, it displays affinity for dopamine D2 receptors, a key target for antipsychotic medications. smolecule.com Additionally, it interacts with serotonin receptors, such as the 5-HT2A and 5-HT2C receptors, which is thought to contribute to its mood-stabilizing properties. smolecule.com

While specific Ki or IC50 values for 7-hydroxy quetiapine acetate (B1210297) are not extensively reported in publicly available literature, the following table provides a summary of the receptor binding affinities for its closely related compound, 7-hydroxy quetiapine.

Table 1: Receptor Binding Affinities of 7-Hydroxy Quetiapine

Receptor Affinity (Ki, nM) Functional Activity
Dopamine D2 Moderate Antagonist
Serotonin 5-HT2A Moderate Antagonist
Serotonin 5-HT2C Moderate Antagonist
Adrenergic α1 Moderate-High Antagonist
Histamine H1 High Antagonist

Enzyme Inhibition and Activation Studies in Cell-Free and Cellular Systems

While the enzymatic pathways leading to the formation of 7-hydroxy quetiapine have been investigated, there is limited specific information available regarding the inhibitory or activating effects of 7-hydroxy quetiapine acetate itself on various enzymes. Such studies would be valuable in assessing its potential for drug-drug interactions, where it might alter the metabolism of other co-administered medications.

Cellular Uptake, Distribution, and Efflux Mechanisms In Vitro

The mechanisms by which this compound enters and exits cells are critical determinants of its concentration at the site of action. The parent compound, quetiapine, has been shown to be a substrate for the P-glycoprotein (P-gp) efflux transporter. pharmgkb.orgresearchgate.net P-gp is an ATP-dependent pump that actively transports a wide range of substances out of cells, potentially limiting their access to the brain. researchgate.net In vitro studies have demonstrated that quetiapine has a relatively high affinity for P-gp. researchgate.net

Specific in vitro studies on the cellular uptake, distribution, and efflux of this compound are not widely reported. However, given its structural similarity to quetiapine, it is plausible that it may also be a substrate for P-gp and other drug transporters. The efficiency of these uptake and efflux systems can significantly impact the intracellular concentration of the compound and, consequently, its pharmacological activity. Further research using in vitro models, such as Caco-2 cell monolayers, would be necessary to fully characterize these transport mechanisms. pitt.edubrieflands.com

Modulation of Intracellular Signaling Pathways in Cultured Cells

The binding of 7-hydroxy quetiapine to its target receptors initiates a cascade of intracellular signaling events. As an antagonist, it blocks the downstream signaling that would normally be triggered by the endogenous neurotransmitter. For example, its antagonism at dopamine D2 receptors would inhibit the signaling pathways associated with this receptor, which are implicated in the pathophysiology of psychosis. Similarly, its interaction with serotonin receptors can modulate various signaling pathways involved in mood regulation. smolecule.com

Recent research has also explored the effects of quetiapine's metabolites on other cellular targets. For instance, one study investigated the effects of 7-hydroxy quetiapine on hyperpolarization-activated cyclic-nucleotide gated (HCN) channels, which are involved in neuronal excitability. nih.govresearchgate.netfrontiersin.org The study found that norquetiapine (B1247305), another active metabolite of quetiapine, had an inhibitory effect on HCN1 channels, while 7-hydroxy quetiapine did not. nih.govresearchgate.netfrontiersin.org This highlights the differential effects of quetiapine's metabolites on various cellular targets. A comprehensive understanding of how this compound modulates specific intracellular signaling pathways requires further investigation using cultured cell systems.

Membrane Permeability and Transport Studies In Vitro

The ability of a drug to cross biological membranes is a critical factor influencing its absorption, distribution, and ability to reach its target sites, particularly within the central nervous system. The physicochemical properties of a molecule, such as its lipophilicity (LogP), play a significant role in its membrane permeability. ulisboa.pt 7-Hydroxy quetiapine, being a hydrophilic metabolite, is suggested to have reduced membrane permeability compared to its parent compound.

Computational and in Silico Research on 7 Hydroxy Quetiapine Acetate

Molecular Docking and Dynamics Simulations for Target Binding Predictions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a ligand, such as 7-Hydroxy Quetiapine (B1663577), and its biological target at an atomic level. nih.gov These methods are crucial in the early stages of drug discovery for predicting binding affinity and understanding the mechanism of action. researchgate.net

Molecular docking studies can predict the preferred orientation of 7-Hydroxy Quetiapine when it binds to a receptor, such as dopamine (B1211576) or serotonin (B10506) receptors, which are known targets for its parent compound, Quetiapine. nih.gov For instance, studies on Quetiapine have utilized molecular docking to investigate its binding mechanism with transport proteins like human serum albumin (HSA), identifying specific binding sites and the amino acid residues involved. mdpi.comnih.gov Similar approaches can be applied to 7-Hydroxy Quetiapine to elucidate its binding modes to various G-protein coupled receptors (GPCRs), transporters, and metabolizing enzymes. acs.org

Following docking, molecular dynamics simulations can be employed to analyze the physical movements of the atoms and molecules in the complex over time. nih.gov MD simulations provide a more dynamic picture of the binding, assessing the stability of the ligand-protein complex and revealing conformational changes that may occur upon binding. researchgate.net This information is vital for predicting the functional effects of 7-Hydroxy Quetiapine at its targets and understanding its pharmacological activity.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) using Computational Models (Excluding In Vivo Toxicity)

In silico ADMET prediction is essential for reducing late-stage drug development failures by identifying potential liabilities early in the process. nih.gov Various computational models, including Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the pharmacokinetic properties of compounds. nih.gov

For 7-Hydroxy Quetiapine, these models can predict a range of physicochemical and pharmacokinetic properties. The parent drug, Quetiapine, is known to be well-absorbed and extensively metabolized, with a protein binding of approximately 83% and an apparent volume of distribution of 10±4 L/kg. drugbank.comwalshmedicalmedia.com Computational models for 7-Hydroxy Quetiapine would aim to predict similar parameters.

Key ADMET properties for 7-Hydroxy Quetiapine that can be estimated using computational tools include its solubility, lipophilicity (LogP), and permeability across biological membranes like the blood-brain barrier. Furthermore, interactions with transporters such as P-glycoprotein (P-gp) can be predicted; its parent compound, Quetiapine, is known to be both a substrate and an inhibitor of P-gp. pharmgkb.org

The table below presents computationally predicted properties for 7-Hydroxy Quetiapine.

PropertyPredicted ValueTool/MethodReference
Molecular Weight399.51 g/mol - drugbank.com
Chemical FormulaC21H25N3O3S- drugbank.com
Monoisotopic Mass399.161662851- drugbank.com
Collision Cross Section (CCS) [M+H]+195.027 ŲDeepCCS 1.0 (2019) drugbank.com
Collision Cross Section (CCS) [M-H]-192.387 ŲDeepCCS 1.0 (2019) drugbank.com

This table contains data predicted by computational models as found in public databases.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.net These models are built by analyzing a dataset of compounds with known activities or properties and identifying molecular descriptors that can predict these endpoints. nih.gov

For a class of compounds like dibenzothiazepine derivatives, which includes Quetiapine and its metabolites, QSAR models can be developed to predict their affinity for various receptors (e.g., D2, 5-HT2A). By analyzing how structural modifications—such as the addition of a hydroxyl group in 7-Hydroxy Quetiapine—affect receptor binding, these models can guide the design of new molecules with improved therapeutic profiles.

Similarly, QSPR studies can predict key physicochemical properties. researchgate.net Properties such as melting point, boiling point, molar refractivity, and solubility are crucial for drug formulation and delivery. A QSPR model could predict these characteristics for 7-Hydroxy Quetiapine Acetate (B1210297) and other related compounds, facilitating the selection of optimal salt forms and formulations. researchgate.net The development of such models relies on robust datasets and validation to ensure their predictive accuracy. researchgate.net

Cheminformatics and Data Mining for Related Compounds and Metabolites

Cheminformatics and data mining are invaluable for organizing and analyzing the vast amount of chemical and biological data generated in drug discovery. These approaches can identify relationships between compounds, predict metabolic pathways, and uncover novel insights from large datasets.

A powerful cheminformatics tool known as molecular networking has been successfully applied to study the metabolism of Quetiapine. researchgate.netnih.gov This technique uses tandem mass spectrometry (LC-HRMS/MS) data to create visual networks of structurally related molecules. researchgate.net By analyzing samples from in vitro metabolism experiments, molecular networking can rapidly visualize metabolic kinetics and map the formation of various metabolites, including the detection of previously unknown ones. researchgate.net This approach allows for a comprehensive overview of the metabolic fate of Quetiapine, clearly showing the clusters of related metabolites such as 7-Hydroxy Quetiapine. researchgate.netnih.gov

Data mining of large chemical databases like PubChem and DrugBank provides access to extensive information on Quetiapine, 7-Hydroxy Quetiapine, and other related metabolites. nih.govdrugbank.comnih.gov These resources contain aggregated data on chemical structures, physicochemical properties, biological activities, and known metabolic pathways, which can be computationally analyzed to identify trends and guide further research.

Prediction of Metabolic Pathways and Enzyme-Substrate Interactions

Computational methods are frequently used to predict how a drug will be metabolized in the body. This involves identifying the primary metabolizing enzymes and the likely sites of metabolic transformation on the molecule.

The metabolism of Quetiapine is extensive and primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.comwalshmedicalmedia.com In vitro studies and computational models have identified CYP3A4 as the main enzyme responsible for Quetiapine's metabolism, with CYP2D6 also playing a role. pharmgkb.orgportico.org Specifically, the formation of 7-Hydroxy Quetiapine is attributed to the activity of CYP2D6. walshmedicalmedia.comnih.govfrontiersin.org Further metabolism of other active metabolites, such as N-desalkylquetiapine, is also handled by both CYP3A4 and CYP2D6. nih.gov

Computational tools can predict the site of metabolism on a molecule. For Quetiapine, these tools would predict hydroxylation on the dibenzothiazepine ring to form 7-Hydroxy Quetiapine. pharmgkb.org Molecular docking can further be used to model the interaction between 7-Hydroxy Quetiapine and CYP enzymes to predict its subsequent metabolic fate. For example, it is known that 7-hydroxy-N-desalkyl-quetiapine is formed from norquetiapine (B1247305) via CYP2D6. drugbank.comfrontiersin.org

The primary metabolic pathways of Quetiapine are summarized in the table below.

Parent CompoundMetaboliteKey Enzyme(s)Activity StatusReference
QuetiapineQuetiapine Sulfoxide (B87167)CYP3A4Inactive nih.govdrugbank.comportico.org
QuetiapineN-desalkylquetiapine (Norquetiapine)CYP3A4Active drugbank.comfrontiersin.org
Quetiapine 7-Hydroxy Quetiapine CYP2D6 Active walshmedicalmedia.compharmgkb.orgnih.govfrontiersin.org
QuetiapineO-desalkylquetiapineCYP3A5Active nih.govresearchgate.netresearchgate.net
N-desalkylquetiapine7-hydroxy-N-desalkyl-quetiapineCYP2D6Active drugbank.comfrontiersin.orgnih.gov
N-desalkylquetiapineN-desalkylquetiapine sulfoxideCYP3A4, CYP2D6- nih.gov

Applications of 7 Hydroxy Quetiapine Acetate As a Research Standard

Use as a Certified Reference Standard in Analytical Method Development and Validation for Metabolic Studies

Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry, providing a benchmark for the development and validation of new analytical methods. nih.gov 7-Hydroxy Quetiapine (B1663577) Acetate (B1210297), in its certified form, plays a pivotal role in the accurate quantification of quetiapine and its metabolites in biological matrices, which is essential for understanding the drug's metabolic profile. turkjps.orgnih.govjfda-online.com

In the development of new analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), a certified standard of 7-Hydroxy Quetiapine Acetate is used to establish key validation parameters. turkjps.orgresearchgate.net These parameters, including linearity, accuracy, precision, and specificity, are crucial for demonstrating that the method is fit for its intended purpose. turkjps.orgresearchgate.net For instance, a new HPLC method was developed and validated for the simultaneous determination of quetiapine and its metabolites, including 7-hydroxy quetiapine, in rat plasma. turkjps.orgresearchgate.net This method demonstrated linearity over a specific concentration range for 7-hydroxy quetiapine, ensuring that the measured response is directly proportional to the concentration of the analyte. turkjps.orgresearchgate.net

The accuracy of an analytical method is determined by comparing the measured concentration of the CRM to its certified value. The precision, which reflects the closeness of repeated measurements, is also assessed using the CRM. nih.gov For example, in the validation of an HPLC assay for quetiapine and its metabolites, the inter-assay and intra-assay precision were determined using plasma calibration standards. nih.gov The mean accuracy of these standards was also reported, demonstrating the reliability of the method. nih.gov

Furthermore, the use of a certified reference standard helps in assessing the potential for matrix effects, where other components in the biological sample can interfere with the detection of the analyte. turkjps.org By spiking a known concentration of the this compound CRM into the sample matrix (e.g., plasma), researchers can evaluate the extent of signal suppression or enhancement and develop strategies to mitigate these effects. turkjps.org

The table below summarizes the validation parameters from a study that developed an HPLC method for the determination of quetiapine and its metabolites.

Validation Parameter7-Hydroxy QuetiapineReference
Linearity Range (µg/mL)0.086-171 turkjps.orgresearchgate.net
Inter-assay Precision (% RSD)13.7 nih.gov
Intra-assay Precision (% RSD)17.6 nih.gov
Mean Accuracy (% of theory)109 nih.gov

RSD: Relative Standard Deviation Data sourced from studies on the analysis of quetiapine and its metabolites.

Application in Quality Control and Purity Assessment of Related Pharmaceutical Research Materials

The quality and purity of pharmaceutical research materials are of utmost importance to ensure the integrity and reproducibility of research findings. This compound, as a certified reference standard, is instrumental in the quality control (QC) and purity assessment of related compounds, including the parent drug quetiapine and other metabolites. jfda-online.com

In a research setting, synthesized batches of quetiapine or its metabolites need to be assessed for their purity before they can be used in further studies. A certified standard of this compound allows for the accurate identification and quantification of this specific metabolite as a potential impurity in a sample of quetiapine or another related research compound. This is crucial as impurities can have their own pharmacological or toxicological effects, which could confound the results of a study.

The process of purity assessment often involves chromatographic techniques like HPLC. By comparing the chromatogram of the research material to that of the certified this compound standard, analysts can identify the presence of this metabolite. The peak area corresponding to this compound in the sample chromatogram can then be used to quantify its concentration, thereby determining the purity of the research material.

The table below illustrates the application of reference standards in a quality control context, showing the limits of detection for quetiapine and its metabolites in a particular analytical method.

AnalyteLimit of Detection (ng/mL)Reference
Quetiapine0.25 jfda-online.com
Norquetiapine (B1247305)0.50 jfda-online.com
7-Hydroxyquetiapine1.00 jfda-online.com

Data from a study on the determination of quetiapine and its metabolites in plasma.

Role in the Development of Stable Isotope Labeled Internal Standards for Quantitative Assays

Quantitative assays, particularly those employing mass spectrometry, often rely on the use of internal standards to improve accuracy and precision. An internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) compounds are ideal internal standards because they have nearly identical physicochemical properties to the analyte, but a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

This compound plays a crucial role in the development and use of SIL internal standards for the quantification of quetiapine and its metabolites. A certified standard of this compound is used to accurately calibrate the concentration of the SIL internal standard, such as 7-Hydroxy Quetiapine-d8. medchemexpress.com This calibration is a critical step to ensure that a known amount of the internal standard is added to each sample.

The use of a SIL internal standard, like 7-Hydroxy Quetiapine-d8, helps to correct for variations that can occur during sample preparation, such as extraction losses, and during analysis, such as fluctuations in the mass spectrometer's response. nih.gov By adding a known amount of the SIL internal standard to the sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the analyte's concentration, regardless of these variations.

The development of a sensitive liquid-chromatography tandem mass spectrometry (LC-MS/MS) assay for the pharmacokinetic measurement of quetiapine and its four related metabolites utilized stable labeled internal standards for each analyte. nih.gov This approach allowed for accurate and precise quantification of the metabolites in human plasma. nih.gov

The following table provides information on a stable isotope-labeled internal standard for 7-Hydroxy Quetiapine.

CompoundDescriptionApplicationReference
7-Hydroxy Quetiapine-d8Deuterium-labeled 7-HydroxyquetiapineInternal standard for quantitative mass spectrometry assays medchemexpress.com

Information sourced from a supplier of stable isotope-labeled compounds.

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Analytical Probes Utilizing 7-Hydroxy Quetiapine (B1663577) Acetate (B1210297)

Precise measurement of drug metabolites is fundamental to pharmacokinetic and pharmacodynamic studies. While robust HPLC and LC-MS/MS methods exist for quantifying 7-Hydroxy Quetiapine in biological matrices like rat plasma turkjps.orgresearchgate.net, future research can leverage the acetate derivative for more advanced applications.

7-Hydroxy Quetiapine Acetate can serve as a stable, certified reference material for analytical assays. cerilliant.com Its distinct chemical properties may improve solubility or chromatographic behavior in certain analytical systems. Furthermore, the acetate group provides a chemical handle for conjugation to other molecules. This opens avenues for creating:

Immunoassay Probes: The compound could be linked to carrier proteins to generate antibodies for highly specific enzyme-linked immunosorbent assays (ELISAs), offering a rapid and high-throughput screening alternative to mass spectrometry.

Imaging Agents: By attaching fluorescent dyes or positron-emitting isotopes, this compound could be converted into probes for in vitro and in vivo imaging, allowing for visualization of its distribution and binding in tissues and cellular models.

Labeled Standards: Similar to the use of deuterated standards like 7-Hydroxy Quetiapine-d8 medchemexpress.com, isotopically labeled this compound could be synthesized to serve as an internal standard in mass spectrometry, ensuring the highest level of analytical accuracy. medchemexpress.com

Exploration of New Synthetic Methodologies for Related Metabolites

The synthesis of quetiapine and its analogues has been a subject of considerable research. chemmethod.com Current methods often start from a dibenzo[b,f] Current time information in Bangalore, IN.nih.govthiazepin-11(10H)-one core, followed by several steps to introduce the piperazine (B1678402) side chain. researchgate.netrsc.org One reported synthesis involves a one-pot procedure using pyrophosphoryl chloride as a green reductive chlorination agent, which significantly shortens reaction times. researchgate.net

Future research should focus on developing more efficient and stereoselective synthetic routes, not just for quetiapine, but specifically for its hydroxylated metabolites. Key areas for exploration include:

Direct C-H Hydroxylation: Investigating catalytic methods to directly introduce the hydroxyl group onto the dibenzothiazepine ring of quetiapine or its precursors would represent a significant improvement in atom economy over multi-step classical syntheses.

Enzymatic Synthesis: Utilizing engineered enzymes could provide a highly selective and environmentally friendly method for producing 7-Hydroxy Quetiapine.

Flow Chemistry: Applying flow chemistry principles could enable safer, more scalable, and consistent production of these metabolites.

The synthesis of the acetate ester from 7-Hydroxy Quetiapine is a chemically straightforward esterification. However, the true challenge lies in the efficient and scalable production of the hydroxylated precursors themselves.

Advanced In Vitro Model Systems for Metabolic and Pharmacological Profiling

Understanding the metabolic fate of quetiapine is essential, as its metabolites, including norquetiapine (B1247305) and 7-hydroxyquetiapine, are pharmacologically active. nih.govnih.govresearchgate.net Advanced in vitro models are critical for this purpose.

HepaRG cells, a human-derived bipotent liver cell line, have emerged as a superior model for drug metabolism studies. researchgate.netnih.gov Unlike other liver cell lines such as HepG2, differentiated HepaRG cells express a wide array of drug-processing genes, including major cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, at levels comparable to primary human hepatocytes. researchgate.netmdpi.com Studies have shown that HepaRG cells can effectively model quetiapine metabolism, demonstrating time-dependent conversion of the parent drug into its key metabolites. researchgate.netnih.gov A higher rate of quetiapine metabolism was even observed in HepaRG cells compared to primary human hepatocytes in one study. mdpi.com

Table 1: Comparison of In Vitro Models for Quetiapine Metabolism Studies
Model SystemAdvantagesLimitationsRelevance to 7-Hydroxy Quetiapine Research
Human Liver Microsomes (HLM)Contains a high concentration of CYP enzymes. nih.govresearchgate.net Well-established and commercially available.Lacks Phase II enzymes (e.g., UGTs) and cellular context. researchgate.net Limited to studying primary oxidative metabolism.Useful for identifying specific CYP enzymes (e.g., CYP3A4, CYP2D6) involved in the formation of 7-Hydroxy Quetiapine. researchgate.netpharmgkb.org
HepaRG Cell LineExpresses a broad range of Phase I and Phase II metabolic enzymes. researchgate.net Long-term functional stability. researchgate.net Allows for kinetic and pathway analysis. nih.govRequires a lengthy differentiation protocol.Ideal for comprehensive profiling of 7-Hydroxy Quetiapine formation, subsequent conjugation, and for studying enzyme induction/inhibition. researchgate.netnih.gov
Primary Human Hepatocytes (PHH)Considered the "gold standard" as they most closely represent the in vivo liver environment.Limited availability, high cost, significant inter-donor variability, and rapid loss of metabolic function in culture (dedifferentiation). researchgate.netProvides validation for findings from other models like HepaRG, confirming the relevance of metabolic pathways. researchgate.net

Future research can use these advanced models to profile the metabolism of this compound itself, determining its stability and whether it acts as a prodrug that releases 7-Hydroxy Quetiapine within the cell.

Integration of Omics Technologies (e.g., Metabolomics) in 7-Hydroxy Quetiapine Research

Omics technologies, particularly metabolomics, offer a powerful, systems-level approach to understanding drug action and metabolism. mdpi.comvcu.edusemanticscholar.org The application of untargeted, high-resolution mass spectrometry coupled with bioinformatics tools like molecular networking has already provided new insights into quetiapine metabolism. researchgate.netnih.gov

In one study, this approach was used with HepaRG cells to visualize the kinetics of quetiapine metabolism, confirm the roles of CYP3A4/5 and CYP2D6, and detect previously unknown putative metabolites. researchgate.netnih.gov This demonstrates the power of metabolomics to go beyond targeted analysis and discover novel biotransformation pathways.

Future research integrating multi-omics data can provide a more holistic view:

Metabolomics: Can be used to create a detailed map of the metabolic network surrounding 7-Hydroxy Quetiapine, identifying all related downstream products in various in vitro systems. nih.govmdpi.com

Transcriptomics/Proteomics: Can correlate metabolite levels with the expression of specific metabolic enzymes (CYPs, UGTs) and transporters, providing a mechanistic link between gene expression and metabolic phenotype. mdpi.comnih.gov

Pharmacogenomics: Can link genetic variations (e.g., in CYP2D6) to individual differences in the production of 7-Hydroxy Quetiapine, helping to explain variability in drug response. vcu.edu

This integrated approach will be invaluable for understanding not just how 7-Hydroxy Quetiapine and its acetate derivative are formed, but also how they interact with cellular systems on a broader scale.

Design of New Research Compounds Based on the 7-Hydroxy Quetiapine Scaffold

The dibenzo[b,f] Current time information in Bangalore, IN.nih.govthiazepine core of quetiapine is a privileged scaffold in medicinal chemistry. chemmethod.comresearchgate.net The 7-hydroxy group on this scaffold presents a key opportunity for designing new chemical entities with potentially improved or novel pharmacological profiles. Structure-activity relationship (SAR) studies have shown that even small changes to the quetiapine molecule can alter its receptor binding affinities. researchgate.net

Future research can focus on using the 7-hydroxy position as an anchor point for chemical modification. The acetate form itself can be considered the simplest prodrug, but more complex conjugates can be designed. google.comgoogle.com

Table 2: Potential Research Compounds Derived from the 7-Hydroxy Quetiapine Scaffold
Modification StrategyExample DerivativePotential Research GoalRationale
Ester ProdrugsAmino Acid Conjugates (e.g., Phenylalanine ester)Modulate pharmacokinetics (e.g., absorption, duration of action). google.comgoogle.comEster linkage can be designed for enzymatic cleavage in vivo, releasing the active 7-Hydroxy Quetiapine. google.com
Ether Analogues7-Methoxy QuetiapineInvestigate the role of the free hydroxyl group in receptor binding.Blocking the hydroxyl group through methylation would clarify its importance as a hydrogen bond donor for target interactions.
Multi-Target LigandsConjugation to a Serotonin (B10506) Reuptake Inhibitor (SSRI) moietyCreate a single molecule with both antipsychotic and enhanced antidepressant activity.Norquetiapine, a quetiapine metabolite, already inhibits the norepinephrine (B1679862) transporter (NET). nih.govnih.gov Adding SSRI activity could create a novel multi-target agent. nih.gov
Targeted Delivery ProbesLinkage to a brain-targeting peptideEnhance blood-brain barrier penetration.Improves delivery to the central nervous system, potentially allowing for lower systemic exposure.

By systematically exploring derivatives of the 7-Hydroxy Quetiapine scaffold, researchers can develop a new generation of pharmacological tools and potential therapeutic candidates with fine-tuned properties.

Q & A

Q. What analytical methods are validated for quantifying 7-Hydroxy Quetiapine Acetate in biological matrices?

To quantify this compound, researchers should employ high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS). Key parameters include column selection (e.g., C18 reverse-phase), mobile phase optimization (e.g., acetonitrile-phosphate buffer), and validation of linearity, precision, and recovery rates. Cross-validate results using thin-layer chromatography (TLC) for purity checks, as outlined in pharmacopeial protocols for related compounds . Detailed documentation of reagent sources, equipment specifications, and validation metrics is critical for reproducibility .

Q. How can researchers ensure the stability of this compound during experimental storage?

Stability studies should assess degradation under varying temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure. Use accelerated stability testing with periodic sampling over 30–90 days. Analytical methods like HPLC-MS monitor degradation products, while kinetic modeling (e.g., Arrhenius equation) predicts shelf life. Document storage conditions, container materials, and buffer compositions to align with regulatory guidelines for labile compounds .

Q. What are the key steps in synthesizing this compound for preclinical studies?

Synthesis typically involves hydroxylation of quetiapine followed by acetylation. Optimize reaction conditions (e.g., solvent polarity, catalyst concentration) using factorial design to maximize yield and minimize byproducts. Purification via recrystallization or column chromatography requires solvent selection (e.g., ethyl acetate/hexane mixtures) and characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound be resolved across studies?

Discrepancies in bioavailability or half-life may arise from interspecies differences, dosing regimens, or analytical variability. Conduct meta-analyses with stratification by species, dose, and methodology. Validate assays using certified reference standards and harmonize protocols (e.g., USP guidelines for acetate quantification ). Employ mixed-effects statistical models to account for heterogeneity .

Q. What experimental designs are optimal for studying this compound’s receptor interaction mechanisms?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS). Pair these with molecular dynamics simulations to map binding sites. Apply factorial design to test variables like pH, ionic strength, and competing ligands. Replicate findings across orthogonal methods (e.g., fluorescence polarization) to confirm specificity .

Q. How can computational modeling enhance the prediction of this compound’s metabolic pathways?

Leverage in silico tools like molecular docking (AutoDock Vina) and quantum mechanical calculations (Gaussian) to predict cytochrome P450-mediated oxidation sites. Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite profiling. Integrate machine learning models trained on existing pharmacokinetic datasets to refine predictions of hepatic clearance and drug-drug interactions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Implement quality-by-design (QbD) principles, identifying critical process parameters (CPPs) via risk assessment (e.g., Ishikawa diagrams). Use process analytical technology (PAT) for real-time monitoring of reaction intermediates. Standardize raw material sourcing (e.g., acetate counterion purity ) and adopt statistical process control (SPC) charts to track variability .

Methodological Guidance

  • Data Contradiction Analysis : Cross-validate anomalous results using orthogonal techniques (e.g., NMR vs. MS for structural confirmation) and apply Bayesian statistics to weigh evidence credibility .
  • Ethical Reporting : Disclose all synthetic byproducts, assay limitations, and computational assumptions to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.